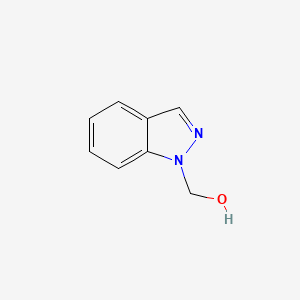

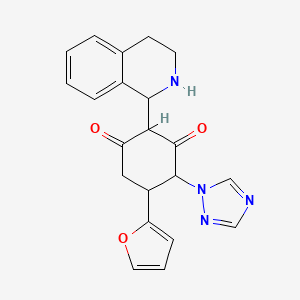

![molecular formula C12H15N3 B3070745 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline CAS No. 1005596-25-7](/img/structure/B3070745.png)

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline

Vue d'ensemble

Description

“4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” is a pyrazole-based ligand . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .

Synthesis Analysis

The synthesis of pyrazole-based ligands, including “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves the alkylation process of pyrazoles with poly (bromomethyl) using t-BuOK/THF .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been determined using 1H-NMR, 13C-NMR, and IR spectroscopic data . The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

The ligands, including “this compound”, provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal . They have been found to be able to oxidize the catechol substrate .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline and related compounds have been explored for their chemical synthesis and structural properties. Research has investigated the synthesis of pyrazole heterocycles, which are known for their wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. These compounds are used as synthons in organic synthesis, with methods involving condensation followed by cyclization or multicomponent reactions (MCRs) under various conditions (Dar & Shamsuzzaman, 2015; Kiyani, 2018).

Antimicrobial and Antifungal Applications

Compounds structurally related to this compound, such as pyrazoles and aniline derivatives, have been examined for their antimicrobial and antifungal properties. For instance, research on p-Cymene, a compound found in essential oils with a structure related to aniline derivatives, showed significant antimicrobial activity, which is crucial for developing new treatments for infectious diseases and for biomedical applications (Marchese et al., 2017).

Pharmaceutical and Medicinal Chemistry

The pyrazole core, closely related to the structure of this compound, is a significant scaffold in medicinal chemistry due to its therapeutic potential. Multicomponent reactions (MCRs) have been used to synthesize biologically active molecules containing the pyrazole moiety, showing various activities such as antibacterial, anticancer, and antioxidant properties (Becerra et al., 2022).

Agricultural Applications

In the context of agriculture, derivatives of pyrazoles, which are structurally similar to this compound, have shown potential as herbicides and pesticides. The synthesis and application of these compounds in agriculture could lead to the development of new, more effective products for pest and weed management (Sheetal et al., 2018).

Orientations Futures

Mécanisme D'action

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, addition of H+ ions to pyrazoles results in the formation of pyrazolium ions which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .

Biochemical Pathways

For instance, some pyrazole derivatives have been found to inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative disorders .

Pharmacokinetics

The molecular weight of the compound is 18724 g/mol , which is within the optimal range for oral bioavailability.

Result of Action

For instance, some pyrazole derivatives have been found to have preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction .

Action Environment

Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of some pyrazole derivatives .

Propriétés

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11/h3-7H,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUSCRKGELSGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B3070662.png)

![2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol](/img/structure/B3070666.png)

methanone](/img/structure/B3070672.png)

![Hexakis[(trimethylsilyl)ethynyl]benzene](/img/structure/B3070695.png)

![methyl 4-benzyl-6-(3-chloro-4-methoxyphenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3070706.png)

![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3070751.png)